molecular formula C10H14N2O2 B12348602 (Z)-N'-hydroxy-4-propoxybenzene-1-carboximidamide

(Z)-N'-hydroxy-4-propoxybenzene-1-carboximidamide

Cat. No.: B12348602
M. Wt: 194.23 g/mol
InChI Key: OOCDAYWHISVQPO-UHFFFAOYSA-N
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Description

N’-hydroxy-4-propoxybenzenecarboximidamide is a chemical compound with the molecular formula C10H14N2O2 and a molecular weight of 194.23 g/mol . It is known for its applications in various scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-hydroxy-4-propoxybenzenecarboximidamide can be synthesized from 4-propoxybenzonitrile . The synthetic route typically involves the following steps:

    Hydrolysis: 4-propoxybenzonitrile is hydrolyzed to form 4-propoxybenzoic acid.

    Amidation: The 4-propoxybenzoic acid is then converted to 4-propoxybenzamide.

    Hydroxylation: Finally, the 4-propoxybenzamide undergoes hydroxylation to form N’-hydroxy-4-propoxybenzenecarboximidamide.

Industrial Production Methods

Industrial production methods for N’-hydroxy-4-propoxybenzenecarboximidamide are not well-documented in the literature. the general approach involves large-scale synthesis using the same steps as the laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-4-propoxybenzenecarboximidamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it to amines or other reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

N’-hydroxy-4-propoxybenzenecarboximidamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-hydroxy-4-propoxybenzenecarboximidamide involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-hydroxy-4-methoxybenzenecarboximidamide
  • N-hydroxy-4-ethoxybenzenecarboximidamide
  • N-hydroxy-4-butoxybenzenecarboximidamide

Uniqueness

N’-hydroxy-4-propoxybenzenecarboximidamide is unique due to its specific propoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

N'-hydroxy-4-propoxybenzenecarboximidamide

InChI

InChI=1S/C10H14N2O2/c1-2-7-14-9-5-3-8(4-6-9)10(11)12-13/h3-6,13H,2,7H2,1H3,(H2,11,12)

InChI Key

OOCDAYWHISVQPO-UHFFFAOYSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C(=N/O)/N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=NO)N

Origin of Product

United States

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